molecular formula C17H15N7OS2 B2782732 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203116-65-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2782732
CAS No.: 1203116-65-7
M. Wt: 397.48
InChI Key: GSAVCJZGPFVBIN-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound notable for its unique structural features and potential applications across various scientific fields. This compound integrates elements of thiadiazole, benzimidazole, and pyrazine, which contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps starting from readily available starting materials. The common synthetic route includes:

  • Formation of 5-(ethylthio)-1,3,4-thiadiazole through the cyclization of an appropriate thioamide.

  • Synthesis of 2-(pyrazin-2-yl)-1H-benzo[d]imidazole via a multi-step process that often involves the condensation of o-phenylenediamine with pyrazine carboxylic acid.

  • Coupling of the 5-(ethylthio)-1,3,4-thiadiazole intermediate with the benzimidazole derivative under conditions promoting amide bond formation.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions to improve yield and reduce the number of steps is crucial. This might involve the use of catalysts or alternative reagents to streamline the process. High-pressure reactions and microwave-assisted synthesis can be employed to shorten reaction times and enhance product yields.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : The nitro or azo functionalities, if present, could be reduced to amines using agents such as palladium on carbon and hydrogen gas.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Palladium on carbon with hydrogen, sodium borohydride.

  • Catalysts: : Lewis acids like AlCl3 for Friedel-Crafts acylation.

Major Products Formed

The reactions often yield sulfoxides or sulfones from oxidation, amines from reduction, and various substituted derivatives depending on the electrophile used in substitution reactions.

Scientific Research Applications

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide has numerous applications across different fields:

Chemistry

  • As a building block in the synthesis of more complex molecules.

  • Useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Potential use as a probe in biochemical assays to investigate enzyme functions or interactions with biomolecules.

Medicine

  • Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

  • May serve as a lead compound for drug development.

Industry

  • Utilized in the formulation of specialty chemicals with desired physical or chemical properties.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects depends on its application. In biological contexts:

  • Molecular Targets: : It might interact with specific enzymes or receptors, inhibiting their function or altering their activity.

  • Pathways Involved: : Could modulate signaling pathways crucial for cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide with other similar compounds helps highlight its uniqueness:

Similar Compounds

  • 5-(Methylthio)-1,3,4-thiadiazol-2-yl derivatives: : Differ in the length of the alkyl chain on the thiadiazole ring.

  • Benzimidazole derivatives: : Variations in the substituents on the benzimidazole ring can alter their biological activities.

  • Pyrazine derivatives: : Changes in the functional groups attached to the pyrazine ring affect their chemical reactivity and applications.

Uniqueness

  • The combination of thiadiazole, benzimidazole, and pyrazine moieties in a single molecule provides a multifaceted platform for diverse chemical reactions and biological interactions.

  • Enhanced stability and specificity in interactions due to the distinct electronic and steric properties conferred by the various substituents.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS2/c1-2-26-17-23-22-16(27-17)21-14(25)10-24-13-6-4-3-5-11(13)20-15(24)12-9-18-7-8-19-12/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAVCJZGPFVBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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